Cas no 2036283-13-1 (2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid)

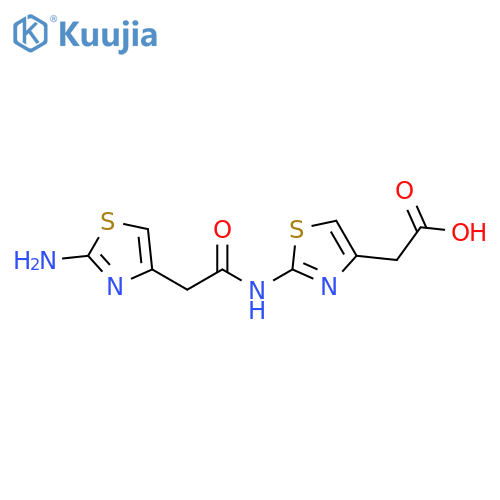

2036283-13-1 structure

商品名:2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid

CAS番号:2036283-13-1

MF:C10H10N4O3S2

メガワット:298.341398715973

CID:4558359

2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid 化学的及び物理的性質

名前と識別子

-

- N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl) acetamide

- 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid

- Mirabegron impurity 6/2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid

- Mirabelon-6

- 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid/Mirabegron impurities

- 4-Thiazoleacetic acid, 2-[[2-(2-amino-4-thiazolyl)acetyl]amino]-

- N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl) acetamide

- Azilsartan medoxomil impurity293

- Mirabegron Impurities2

- 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid

-

- インチ: 1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15)

- InChIKey: BWQNIGDPLBVJBJ-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(O)=O)N=C1NC(CC1=CSC(N)=N1)=O

2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A630535-1000mg |

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid |

2036283-13-1 | 1g |

$ 1642.00 | 2023-04-19 | ||

| A2B Chem LLC | AX37358-2.5g |

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleaceticAcid |

2036283-13-1 | 2.5g |

$4430.00 | 2024-04-20 | ||

| TRC | A630535-1g |

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid |

2036283-13-1 | 1g |

$ 1360.00 | 2022-06-07 | ||

| TRC | A630535-100mg |

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid |

2036283-13-1 | 100mg |

$ 207.00 | 2023-04-19 |

2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid 関連文献

-

1. Index of subjects, 1940

-

2. Unsaturated carbohydrates. Part 26. Alkenes from 4-bromohexofuranose esters; reactions of 5-deoxyald-4-enofuranose derivatives in the presence of mercury(II) ionsRobert J. Farrier,Stephen R. Haines J. Chem. Soc. Perkin Trans. 1 1984 1689

-

3. Index of subjects, 1938

-

4. Index of subjects, 1949

-

5. Index pages

2036283-13-1 (2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid) 関連製品

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 13769-43-2(potassium metavanadate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量